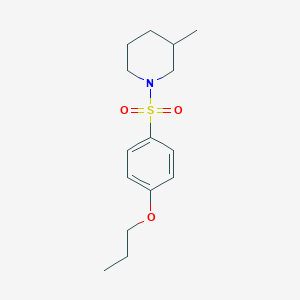
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine is a chemical compound that belongs to the family of piperidine derivatives. It is commonly known as MPBP and is widely used in scientific research for its potential applications in the field of neuroscience. MPBP is a potent and selective blocker of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.
作用機序
The mechanism of action of MPBP involves the inhibition of the dopamine transporter. The dopamine transporter is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By blocking the dopamine transporter, MPBP increases the concentration of dopamine in the synapse, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPBP are primarily related to its effects on dopamine signaling in the brain. Increased dopamine signaling has been associated with a variety of effects, including increased motivation, reward-seeking behavior, and addiction. MPBP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
実験室実験の利点と制限
The advantages of using MPBP in lab experiments include its potency and selectivity for the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. However, the limitations of MPBP include its potential for off-target effects and its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research involving MPBP. One potential area of research is the development of more selective and potent dopamine transporter blockers. Another area of research is the investigation of the effects of MPBP on other neurotransmitter systems in the brain. Additionally, MPBP could be used in combination with other drugs to investigate the interactions between different neurotransmitter systems.
合成法
The synthesis of MPBP involves a multi-step process that begins with the reaction of 4-propoxybenzenesulfonyl chloride with piperidine. The resulting intermediate is then treated with methyl iodide to form the final product, 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine. The synthesis of MPBP is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
MPBP has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective blocker of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. MPBP has been used in a variety of studies to investigate the effects of dopamine on behavior, cognition, and addiction.
特性
IUPAC Name |
3-methyl-1-(4-propoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-11-19-14-6-8-15(9-7-14)20(17,18)16-10-4-5-13(2)12-16/h6-9,13H,3-5,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDTGODXPACMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)
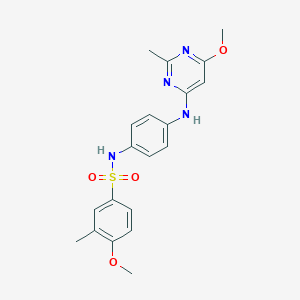
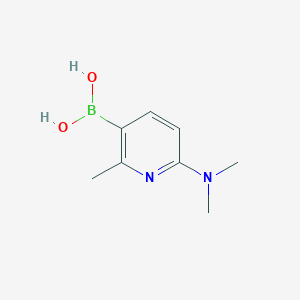


carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)
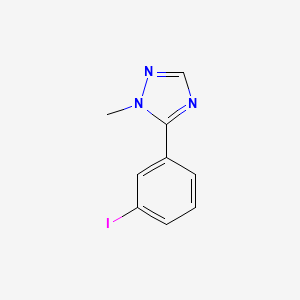
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)
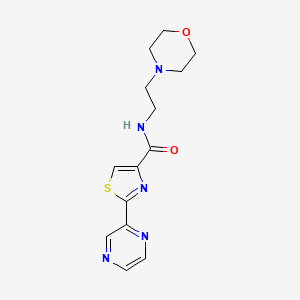

![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)
